2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile
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Overview
Description
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the molecular formula C8H2F7N. It is characterized by the presence of four fluorine atoms and a trifluoromethyl group attached to a benzene ring, along with a nitrile group. This compound is commonly used as a reagent in organic synthesis and has significant importance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile typically involves the fluorination of suitable aromatic precursors. One common method is the reaction of octafluorotoluene with appropriate nitrile sources under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced equipment and technology. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the nitrile group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Substituted aromatic compounds with various functional groups.
Reduction: Primary amines.
Oxidation: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and nitrile group. These interactions can influence the reactivity and stability of the compound, making it a valuable reagent in various chemical reactions . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, contributing to its effectiveness in biological applications .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure with one fluorine atom replaced by a hydrogen atom.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure with different positions of fluorine atoms.
4-Trifluoromethyl-2,3,5,6-tetrafluorobromobenzene: Contains a bromine atom instead of a nitrile group.
Uniqueness
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct electronic and steric properties. These properties make it highly reactive in nucleophilic aromatic substitution reactions and valuable in the synthesis of fluorinated compounds .
Properties
IUPAC Name |
2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F7N/c9-4-2(1-16)5(10)7(12)6(11)3(4)8(13,14)15 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAGYCWLQMGHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F7N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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